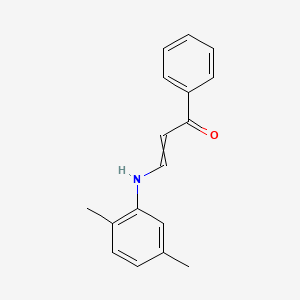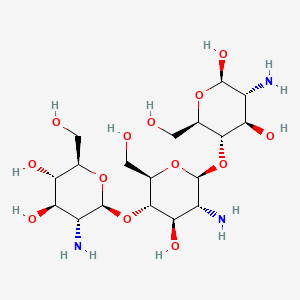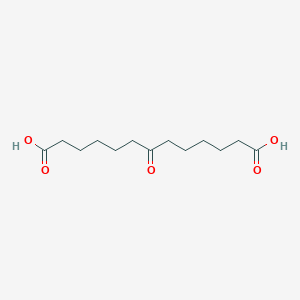
Cyp4Z1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyp4Z1-IN-1 is a potent inhibitor of the enzyme cytochrome P450 family 4 subfamily Z member 1 (CYP4Z1). This enzyme is part of the cytochrome P450 superfamily, which is involved in the metabolism of various substances, including drugs, fatty acids, and steroids. CYP4Z1 has been identified as being overexpressed in certain types of cancer, particularly breast cancer, making it a target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyp4Z1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that confer its inhibitory activity. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Cyp4Z1-IN-1 primarily undergoes oxidation reactions catalyzed by the CYP4Z1 enzyme. These reactions involve the hydroxylation of fatty acids, leading to the formation of hydroxy fatty acids and epoxides .
Common Reagents and Conditions:
Oxidation: Molecular oxygen and NADPH are essential for the oxidation reactions catalyzed by CYP4Z1.
Substitution: Various nucleophiles can be used to introduce functional groups into the core structure during synthesis.
Major Products:
- Hydroxy fatty acids
- Epoxides of polyunsaturated fatty acids
Applications De Recherche Scientifique
Cyp4Z1-IN-1 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mécanisme D'action
Cyp4Z1-IN-1 exerts its effects by binding to the active site of the CYP4Z1 enzyme, thereby inhibiting its catalytic activity. This inhibition prevents the enzyme from metabolizing its substrates, such as fatty acids, which can lead to a reduction in the production of bioactive lipids like 20-hydroxyeicosatetraenoic acid (20-HETE). The reduction in 20-HETE levels is associated with decreased tumor growth and angiogenesis in cancer cells .
Comparaison Avec Des Composés Similaires
Cyp4Z1-IN-1 is unique in its high specificity and potency as a CYP4Z1 inhibitor. Similar compounds include:
CYP4F8 inhibitors: These compounds also target cytochrome P450 enzymes but have different substrate specificities and inhibitory profiles.
Proluciferins: These are substrates used to study the activity of various CYP4 family enzymes, including CYP4Z1.
This compound stands out due to its effectiveness in reducing cancer cell proliferation and its potential as a therapeutic agent in oncology .
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
ethyl 4-[4-[(hydroxyamino)methylideneamino]phenyl]butanoate |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(16)5-3-4-11-6-8-12(9-7-11)14-10-15-17/h6-10,17H,2-5H2,1H3,(H,14,15) |
Clé InChI |
HJEKWTVRPSQJRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC1=CC=C(C=C1)N=CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)

![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)




![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)
